N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
説明
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2S/c1-14(2)22-20-12-26-31(19-9-7-16(25)8-10-19)23(20)24(30-29-22)34-13-21(33)28-18-6-4-5-17(11-18)27-15(3)32/h4-12,14H,13H2,1-3H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRYQPQIJTUIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC(=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. The structure incorporates a pyrazolo[3,4-d]pyridazine moiety, which has been associated with various pharmacological effects including antiviral and anticancer activities.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing the pyrazolo[3,4-d]pyridazine scaffold. For instance, derivatives of this scaffold have shown promising activity against β-coronaviruses and other viral targets. The mechanism often involves inhibition of specific kinases that are crucial for viral replication.
Table 1: Antiviral Activity of Pyrazolo Derivatives
Anticancer Activity
The compound's structure suggests potential interactions with cancer-related pathways. Research indicates that pyrazolo derivatives can act as inhibitors of certain kinases involved in tumor growth and proliferation. This activity is often linked to the ability of these compounds to interfere with signaling pathways critical for cancer cell survival.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have demonstrated that compounds similar to N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide exhibit selective cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
The biological activity of this compound is likely attributed to its ability to modulate kinase activity, particularly those involved in cell signaling pathways related to proliferation and apoptosis. The presence of the thioacetamide group may enhance binding affinity to target proteins.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide. Preliminary studies suggest moderate metabolic stability; however, further investigations are needed to evaluate its bioavailability and toxicity profile.
Table 3: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Low (0.47 μg/mL) |
| Metabolic Stability | Moderate |
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyrazolo[3,4-d]pyridazine core distinguishes this compound from analogous pyrazolo[3,4-b]pyridines (e.g., 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridine) ). Pyridazines (two adjacent nitrogen atoms) exhibit distinct electronic properties compared to pyridines (one nitrogen), influencing solubility, binding affinity, and metabolic stability.
| Feature | Target Compound | Pyrazolo[3,4-b]pyridine Analog |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyridazine | Pyrazolo[3,4-b]pyridine |
| Nitrogen Arrangement | Two adjacent N atoms in pyridazine ring | One N atom in pyridine ring |
| Polarity | Higher (due to pyridazine) | Moderate |
Substituent Effects
- 4-Fluorophenyl vs. 4-Chlorophenyl : The target compound’s 4-fluorophenyl group enhances metabolic stability and bioavailability compared to the 4-chlorophenyl group in the analog . Fluorine’s electronegativity improves binding precision in hydrophobic pockets.
- Isopropyl vs.
- Thioacetamide vs. Acetamide Linkage : The thioether (S-linkage) in the target compound may improve resistance to oxidative degradation compared to oxygen-based linkages.
Q & A
Q. What are the standard protocols for synthesizing this compound, and what parameters require optimization?
The synthesis involves multi-step reactions, typically starting with the preparation of the pyrazolo[3,4-d]pyridazine core, followed by thioether formation and acetamide coupling. Critical parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C for nucleophilic substitution).
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for thiol-alkylation steps.
- Catalysts : Use of bases like K₂CO₃ for deprotonation.
- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are essential for structural characterization?
A combination of methods ensures accurate characterization:
Q. How is preliminary biological activity screening conducted for this compound?
Initial screening focuses on in vitro assays:
- Target binding : Fluorescence polarization or SPR for affinity measurements.
- Enzymatic inhibition : Dose-response curves (IC₅₀ values) against kinases or proteases.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ < 10 µM suggests therapeutic potential) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
SAR strategies include:
- Substituent variation : Modifying the 4-isopropyl or 4-fluorophenyl groups to alter steric/electronic effects.
- Core replacement : Testing pyrazolo[3,4-d]pyridazine vs. triazolo[4,5-d]pyrimidine analogs.
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthesis . Example SAR Table :
| Derivative | R₁ Group | IC₅₀ (µM) |
|---|---|---|
| Parent compound | 4-isopropyl | 2.3 |
| Analog A | 4-cyclopropyl | 1.8 |
| Analog B | 4-trifluoromethyl | 0.9 |
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or compound stability. Recommended approaches:
- Standardized protocols : Replicate assays in multiple labs with controlled variables (pH, temperature).
- Metabolite analysis : LC-MS to detect degradation products in biological matrices.
- Orthogonal assays : Compare enzymatic inhibition with cell-based readouts to confirm target engagement .
Q. How can computational tools enhance experimental design for this compound?
Integrate computational and experimental workflows:
- Reaction path prediction : Quantum chemical calculations (e.g., DFT) to optimize synthesis steps.
- ADME prediction : SwissADME to prioritize derivatives with favorable pharmacokinetics.
- Dynamic simulations : Molecular dynamics (GROMACS) to study protein-ligand stability .
Q. What strategies address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution.
- Metabolomics : Identify phase I/II metabolites that may alter activity.
- Formulation optimization : Use nanoencapsulation or PEGylation to improve solubility and delivery .
Methodological Considerations
- Experimental Design : Use factorial design (e.g., Box-Behnken) to efficiently explore reaction parameters .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., IACUC approval) .
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